molecular formula C7H17BrOSi B1589978 (4-Bromobutoxy)trimethylsilane CAS No. 18292-36-9

(4-Bromobutoxy)trimethylsilane

Cat. No. B1589978
CAS RN: 18292-36-9
M. Wt: 225.2 g/mol
InChI Key: AEXPXGDAFHOTPW-UHFFFAOYSA-N
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Description

“(4-Bromobutoxy)trimethylsilane” is a chemical compound with the formula C7H17BrOSi . It contains a total of 26 atoms, including 17 Hydrogen atoms, 7 Carbon atoms, and 1 Bromine atom . It also contains a total of 26 bonds, including 9 non-Hydrogen bonds and 4 rotatable bonds .


Molecular Structure Analysis

The molecular structure of “(4-Bromobutoxy)trimethylsilane” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 26 bonds, including 9 non-Hydrogen bonds and 4 rotatable bonds .


Physical And Chemical Properties Analysis

“(4-Bromobutoxy)trimethylsilane” has a molecular weight of 225.203 . Unfortunately, there is limited information available on its other physical and chemical properties.

Scientific Research Applications

Material Science and Engineering

Intermetal Dielectrics and PECVD Processes : Trimethylsilane, a compound closely related to (4-Bromobutoxy)trimethylsilane, has been utilized to deposit dielectric thin films in standard plasma-enhanced chemical vapor deposition (PECVD) systems. This approach is significant for developing low-permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are crucial for advanced device multilevel metal interconnection schemes, thereby enhancing circuit performance (Loboda, 1999).

Organic Chemistry and Synthesis

Building Blocks for Synthesis : The synthesis and application of silicon-containing heterocycles have been demonstrated, starting from compounds like trimethoxypropylsilane. These compounds serve as versatile building blocks for further chemical synthesis, indicating the potential for (4-Bromobutoxy)trimethylsilane to be used in similar synthetic pathways (Geyer et al., 2015).

Photoinitiators Based on Silyl Radical Chemistry : Research has shown that silyl radicals, which can be derived from compounds similar to (4-Bromobutoxy)trimethylsilane, are effective in initiating both free radical polymerization and free radical promoted cationic polymerizations. This opens up new avenues for the development of efficient photoinitiators for polymerization processes, which are crucial in various manufacturing and material science applications (Lalevée et al., 2008).

Synthesis of Alkoxymethylsilanes : A novel synthetic route has been developed for the preparation of [alkoxy-(methoxy)methyl]trimethylsilanes, showcasing a method that could potentially be adapted for the synthesis of (4-Bromobutoxy)trimethylsilane derivatives. These compounds are pivotal as intermediates in organic synthesis, highlighting the broad applicability of trimethylsilane derivatives in chemical synthesis (Suga et al., 1999).

properties

IUPAC Name

4-bromobutoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BrOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXPXGDAFHOTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498991
Record name (4-Bromobutoxy)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromobutoxy)trimethylsilane

CAS RN

18292-36-9
Record name (4-Bromobutoxy)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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